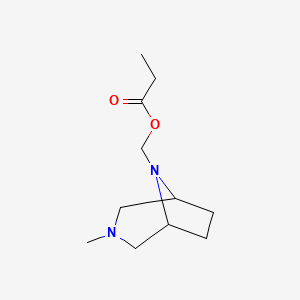![molecular formula C27H25N3O5 B13941889 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- CAS No. 61050-19-9](/img/structure/B13941889.png)
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 2-ethoxyaniline to form the corresponding diazonium salt. This is followed by coupling with 2,5-dimethoxyaniline to yield the azo compound.
Carboxamide Formation: The azo compound is then reacted with 2-naphthalenecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the carboxamide linkage.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring at the 3-position, which can be achieved using a suitable oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to release active amines, which can then interact with biological targets. The hydroxyl and carboxamide groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethylphenyl)-
- N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
Comparison
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is unique due to the presence of the azo linkage and the specific substitution pattern on the aromatic rings
Propiedades
Número CAS |
61050-19-9 |
|---|---|
Fórmula molecular |
C27H25N3O5 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O5/c1-4-35-24-12-8-7-11-21(24)29-30-25-19-10-6-5-9-17(19)15-20(26(25)31)27(32)28-22-16-18(33-2)13-14-23(22)34-3/h5-16,31H,4H2,1-3H3,(H,28,32) |
Clave InChI |
XTDTUOZTPVGZNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)


![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)







![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)
